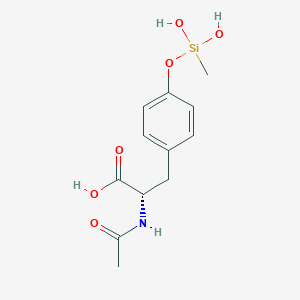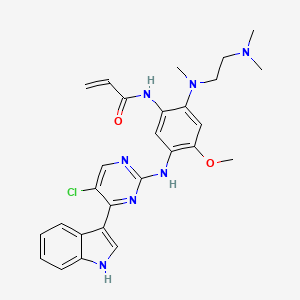
Methylsilanol acetyltyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylsilanol acetyltyrosine is an ACE inhibitor.
Applications De Recherche Scientifique
Enzymatic Oxidation and Sclerotization Studies
Methylsilanol acetyltyrosine has been examined in enzymatic oxidation studies, specifically in the context of insect cuticle sclerotization. Research conducted by Sugumaran and Ricketts (1995) explored the enzymatic oxidation of N-acetyltyrosine methyl ester, finding its conversion to dehydro N-acetyldopa methyl ester. This process is proposed to be similar to the conversion of sclerotizing precursors observed in insect cuticles, suggesting a potential application in understanding and mimicking biological sclerotization processes (Sugumaran & Ricketts, 1995).
Studies on Protein Modification
Research on O-acetyltyrosine, a compound related to methylsilanol acetyltyrosine, has shown its importance in protein modification. Riordan and Vallee (1967) discussed the acetylation of tyrosyl residues in proteins, which can lead to functional consequences. This indicates the relevance of methylsilanol acetyltyrosine in studying protein modifications and their impacts on protein function (Riordan & Vallee, 1967).
Fluorescence Quenching Studies
In the field of photophysics, methylsilanol acetyltyrosine derivatives have been used to investigate fluorescence quenching. Mrozek et al. (2004) studied the influence of alkyl substituents on the fluorescence properties of tyrosine and N-acetyltyrosine amides, highlighting the compound's utility in understanding photophysical properties of amino acids and their derivatives (Mrozek et al., 2004).
Cross-Linking in Photodynamic Therapy
Research by Shen et al. (2000) explored the use of N-acetyltyrosine in photodynamic therapy. They studied the cross-linking of proteins via tyrosine–tyrosine bonds under illumination, using N-acetyltyrosine as a model substrate. This research has implications for understanding photodynamic treatments in medical applications (Shen et al., 2000).
Propriétés
Numéro CAS |
476170-34-0 |
|---|---|
Nom du produit |
Methylsilanol acetyltyrosine |
Formule moléculaire |
C13H19NO6Si |
Poids moléculaire |
313.38 |
Nom IUPAC |
(S)-2-acetamido-3-(4-((bis(hydroxymethyl)silyl)oxy)phenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO6Si/c1-9(17)14-12(13(18)19)6-10-2-4-11(5-3-10)20-21(7-15)8-16/h2-5,12,15-16,21H,6-8H2,1H3,(H,14,17)(H,18,19)/t12-/m0/s1 |
Clé InChI |
QUZHVBYUUJXYPP-LBPRGKRZSA-N |
SMILES |
O=C(O)[C@H](CC1=CC=C(O[SiH](CO)CO)C=C1)NC(C)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Methylsilanol acetyltyrosine; Tyrosilane; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)